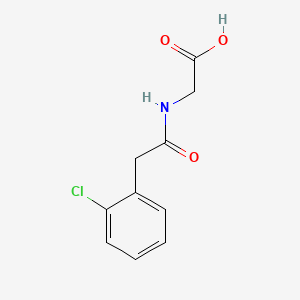

Glycine, N-((2-chlorophenyl)acetyl)-

Übersicht

Beschreibung

Glycine, N-((2-chlorophenyl)acetyl)-: is a non-steroidal anti-inflammatory drug that belongs to the class of arylacetic acidsThis compound has a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol. It is characterized by its unique structure, which includes a glycine moiety linked to a 2-chlorophenylacetyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2-chlorophenyl)acetyl)- typically involves the acylation of glycine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions: Glycine, N-((2-chlorophenyl)acetyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of Glycine, N-((2-chlorophenyl)acetyl)- typically involves the reaction of glycine with 2-chloroacetyl chloride in the presence of a base such as sodium hydroxide. The process yields a colorless crystalline product that can be purified through recrystallization from organic solvents like ethyl acetate .

Biological Activities

1. Anticancer Properties:

Recent studies have demonstrated that derivatives of Glycine, N-((2-chlorophenyl)acetyl)- exhibit potent anticancer activities. For instance, compounds synthesized based on this structure have shown promising antiproliferative effects against various cancer cell lines, including HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating their potential as effective anticancer agents when compared to standard drugs like doxorubicin (IC50 = 2.29 μM) .

2. Modulation of NMDA Receptors:

Glycine is known to act as a co-agonist at NMDA receptors, which are critical in neurotransmission and synaptic plasticity. Compounds structurally related to Glycine, N-((2-chlorophenyl)acetyl)- have been investigated for their ability to modulate these receptors positively. Such modulation is relevant for developing treatments for neurodegenerative diseases and psychiatric disorders .

Therapeutic Applications

1. Neuroprotection:

Research indicates that glycine derivatives may possess neuroprotective properties by enhancing the activity of NMDA receptors selectively associated with subtypes GluN2C and GluN2D. This selectivity can lead to improved therapeutic outcomes in conditions such as Alzheimer's disease and schizophrenia .

2. Anti-inflammatory Effects:

Glycine administration has been linked to reduced inflammation in various models, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate immune responses may provide a pathway for developing new anti-inflammatory therapies .

Table 1: Antiproliferative Activity of Glycine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 | Doxorubicin | 2.29 |

| Glycine derivative X | MDA-MB-231 | 1.53 | - | - |

| Glycine derivative Y | MCF-7 | 1.43 | - | - |

Table 2: NMDA Receptor Modulation Studies

| Compound Name | Receptor Type | pEC50 Value | Max Potentiation (%) |

|---|---|---|---|

| Glycine derivative A | GluN1/GluN2C | 6.5 | 130 |

| Glycine derivative B | GluN1/GluN2D | 6.8 | 140 |

Wirkmechanismus

The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)- involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This results in the anti-inflammatory and analgesic effects observed with this compound.

Vergleich Mit ähnlichen Verbindungen

Ibuprofen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action.

Diclofenac: Known for its potent anti-inflammatory effects.

Naproxen: Widely used for its anti-inflammatory and analgesic properties.

Uniqueness: Glycine, N-((2-chlorophenyl)acetyl)- is unique due to its specific structure, which combines a glycine moiety with a 2-chlorophenylacetyl group. This structure imparts distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications.

Biologische Aktivität

Glycine, N-((2-chlorophenyl)acetyl)-, also known as 2-chlorobenzoyl glycine, is a compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, including antimicrobial, anticonvulsant, and anticancer activities, supported by research findings and data tables.

Overview of Biological Activities

- Antimicrobial Activity

- Several studies have explored the antimicrobial properties of derivatives related to glycine compounds. For instance, monomeric alkaloids have demonstrated significant antibacterial and antifungal activities against various strains. In particular, compounds similar to glycine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| 12a | 0.0195 | E. coli |

| 15 | 0.0048 | B. mycoides |

| - | 16.69 | C. albicans |

The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives exhibit potent activity against both bacterial and fungal pathogens, suggesting that modifications to the glycine structure can enhance antimicrobial efficacy .

- Anticonvulsant Activity

- Research has highlighted the anticonvulsant properties of various glycine derivatives. Compounds synthesized with specific structural modifications have shown promising results in animal models. For example, derivatives were tested for their ability to inhibit seizures induced by pentylenetetrazole (PTZ), with several showing significant protective effects.

| Compound | Dose (mg/kg) | Seizure Protection (%) |

|---|---|---|

| 57a | 30 | 85 |

| 57b | 50 | 75 |

These findings suggest that the incorporation of a chlorophenyl group may enhance the anticonvulsant activity of glycine derivatives .

- Anticancer Activity

- Glycine derivatives have also been investigated for their potential anticancer properties. Studies indicate that certain compounds can inhibit the growth of cancer cell lines through various mechanisms, including modulation of kinase activity.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 20 | Glycine Derivative A |

| PC-3 | 15 | Glycine Derivative B |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating that some glycine derivatives possess significant anticancer potential .

Case Studies

-

Antimicrobial Efficacy

- A study evaluated a series of synthesized glycine derivatives against multiple bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics.

-

Anticonvulsant Screening

- In a controlled study involving animal models, several glycine derivatives were administered to assess their anticonvulsant effects under induced seizure conditions. The results showed a clear dose-dependent relationship with significant seizure protection observed at higher doses.

-

Cancer Cell Line Testing

- A comprehensive analysis was conducted on the effects of glycine derivatives on human cancer cell lines, revealing notable cytotoxic effects and suggesting potential pathways for therapeutic intervention in cancer treatment.

Eigenschaften

IUPAC Name |

2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJXOWXZRHPCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201098 | |

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53056-11-4 | |

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.